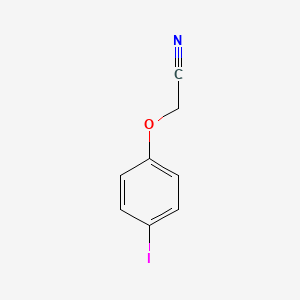

7-溴-4,4-二甲基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

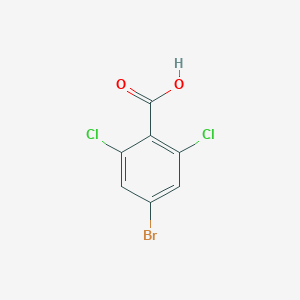

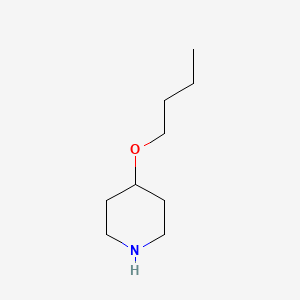

The compound of interest, 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have been extensively studied due to their presence in various natural products and their pharmacological activities. The bromine atom at the 7-position on the tetrahydroisoquinoline ring system is a significant feature that can influence the chemical reactivity and biological activity of these molecules.

Synthesis Analysis

The synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are closely related to the compound , can be achieved through a short protocol involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation, starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Additionally, brominated tetrahydroisoquinolines have been semisynthesized using brominated tyrosine derivatives as starting materials .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline core with a bromine substituent. The position of the bromine atom can significantly affect the molecule's conformation and, consequently, its interaction with biological targets. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing intermolecular and weak intramolecular hydrogen bonds, which influence the solid-state packing of the molecules .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, the bromination of dihydroquinolines has been studied, showing that different solvents can lead to the formation of isomeric bromination products . Reactions with nucleophiles have also been explored, where bromomethyl groups in brominated dihydroquinolines react with monofunctional nucleophiles to yield expected products .

Physical and Chemical Properties Analysis

科学研究应用

合成和材料科学

7-溴-4,4-二甲基-1,2,3,4-四氢异喹啉作为有机合成中的多功能中间体。由于其反应性溴取代基,它被用于合成各种复杂分子和材料,从而促进进一步的化学转化。例如,它已被用于合成溴酚和溴代四氢异喹啉,表明其在扩展潜在生物活性化合物的化学空间中的作用(Ming Ma et al., 2007)。此外,它已被用于合成四氢异喹啉衍生物,突显了其在创造具有潜在应用于材料科学和制药领域的新分子中的重要性(M. Carmen Bernabeu et al., 2004)。

药理研究

在药理研究中,7-溴-4,4-二甲基-1,2,3,4-四氢异喹啉的衍生物已被研究其潜在的生物活性。例如,在一系列合成的四氢异喹啉生物碱衍生物中评估局部麻醉活性和急性毒性,展示了该化合物在开发新麻醉剂中的相关性(A. Azamatov et al., 2023)。此外,对特定衍生物的镇痛和抗炎作用的研究指向了其在发现新的疼痛管理和抗炎药物中的实用性(Khilola A. Rakhmanova et al., 2022)。

化学合成技术

该化合物还是创新化学合成技术的核心,例如通过激发态质子转移催化的C–C和C–S键的形成,展示了其在开发新的合成方法中的实用性(Alessandro Strada et al., 2019)。这突显了7-溴-4,4-二甲基-1,2,3,4-四氢异喹啉在促进关键的复杂化学反应中的作用,这对于合成新材料和生物活性分子至关重要。

安全和危害

作用机制

Target of Action

Tetrahydroisoquinoline derivatives are known to interact with various targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Tetrahydroisoquinolines, in general, can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Tetrahydroisoquinolines can influence several biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known to be insoluble in water , which could impact its bioavailability and distribution.

Result of Action

The effects would depend on the specific targets and pathways it influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. For instance, its solubility could be affected by the pH of the environment . Additionally, it should be stored in a cool, dry place in a tightly closed container, as it is incompatible with oxidizing agents .

属性

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMMPPJSKTYNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)